molecular formula C17H17BrN4O2 B15104393 1-(4-bromophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-bromophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B15104393
M. Wt: 389.2 g/mol
InChI Key: JKMSTQICUVAGJL-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Bromination: Introduction of the bromine atom on the phenyl ring can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The carboxylic acid group on the pyrazole ring can be converted to the carboxamide using reagents like thionyl chloride followed by reaction with the appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways and molecular interactions would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • 1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • 1-(4-methylphenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Uniqueness

1-(4-bromophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C17H17BrN4O2

Molecular Weight

389.2 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H17BrN4O2/c1-24-11-8-19-16(23)15-12-20-22(14-6-4-13(18)5-7-14)17(15)21-9-2-3-10-21/h2-7,9-10,12H,8,11H2,1H3,(H,19,23)

InChI Key

JKMSTQICUVAGJL-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N3C=CC=C3

Origin of Product

United States

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